2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
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Overview
Description
2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is a synthetic organic compound that belongs to the class of amino acids This compound features a difluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid typically involves multiple steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,5-difluorobenzene, undergoes a series of reactions such as halogenation and nitration to introduce the necessary functional groups.
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the difluorophenyl intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to facilitate the reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: The compound could be involved in pathways related to protein synthesis, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-difluorophenyl)glycine: Similar structure but lacks the Fmoc protecting group.
Fmoc-protected amino acids: A broad class of compounds used in peptide synthesis.
Uniqueness
The presence of both the difluorophenyl group and the Fmoc protecting group makes 2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid unique. This combination allows for specific reactivity and protection during synthetic processes, making it valuable in the synthesis of complex peptides and other organic molecules.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4/c24-13-9-10-20(25)18(11-13)21(22(27)28)26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRHOKKAJGRVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=CC(=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678988-22-2 |
Source
|
Record name | 2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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